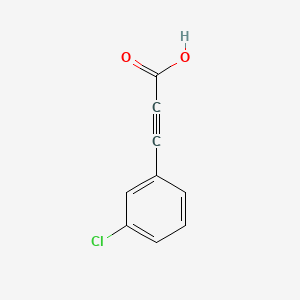

3-(3-Chlorophenyl)propiolic acid

Description

Significance of Arylpropiolic Acids as Versatile Intermediates in Organic Synthesis

Arylpropiolic acids are a class of organic compounds characterized by a carboxylic acid group attached to an aromatic ring through a carbon-carbon triple bond (alkyne). This unique structural arrangement of a phenyl group, an alkyne, and a carboxylic acid imparts a rich and diverse reactivity profile, making them highly valuable intermediates in organic synthesis. rsc.org The alkyne moiety can readily participate in a wide array of chemical transformations, including cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and nucleophilic additions.

The general synthesis of arylpropiolic acids, such as phenylpropiolic acid, often involves the dehydrohalogenation of α,β-dihalo-β-phenylpropionate esters, followed by hydrolysis. orgsyn.org This classic approach highlights the accessibility of this class of compounds. Once formed, their synthetic utility is vast. For instance, the triple bond can be selectively reduced to afford either the corresponding (Z)- or (E)-cinnamic acids or fully saturated to yield arylpropionic acids, many of which are themselves important chemical entities. Furthermore, the carboxyl group can be readily converted into other functional groups like esters, amides, and acid chlorides, expanding their synthetic potential even further.

The combination of the aromatic ring and the reactive alkyne allows for the construction of a variety of heterocyclic and polycyclic compounds. They are key precursors for the synthesis of coumarins, quinolones, and various other fused ring systems that form the core of many biologically active molecules and functional materials. The ability to functionalize both the aromatic ring and the alkyne makes arylpropiolic acids powerful tools for creating molecular diversity.

Scope and Relevance of 3-(3-Chlorophenyl)propiolic Acid in Contemporary Chemical Research

While the broader class of arylpropiolic acids is well-established, specific derivatives like this compound are of interest due to the influence of the halogen substituent. The presence of a chlorine atom on the phenyl ring at the meta-position can significantly modulate the electronic properties and reactivity of the molecule compared to its non-halogenated parent, phenylpropiolic acid. This can influence the rates and regioselectivity of reactions involving the alkyne and the aromatic ring.

In the context of medicinal chemistry, the introduction of a chloro group is a common strategy to enhance the pharmacological properties of a molecule. It can improve metabolic stability, increase membrane permeability, and provide an additional point of interaction with biological targets. Therefore, this compound serves as a valuable building block for the synthesis of novel drug candidates. Its derivatives could be explored for a range of biological activities, building upon the known therapeutic applications of other aryl-substituted acids. For example, the related class of 2-arylpropionic acids includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen.

Furthermore, the chlorinated phenyl ring opens up possibilities for further functionalization through cross-coupling reactions, allowing for the attachment of other molecular fragments to create more complex structures. The unique combination of a reactive alkyne, a modifiable carboxylic acid, and a functionalizable chlorinated aromatic ring makes this compound a promising, albeit specialized, intermediate for the development of new pharmaceuticals, agrochemicals, and materials with tailored properties.

Chemical Compound Data

| Compound Name |

| This compound |

| Phenylpropiolic Acid |

| Ibuprofen |

| Naproxen |

| (Z)-Cinnamic acid |

| (E)-Cinnamic acid |

| Arylpropionic acid |

This compound Properties

| Property | Value |

| Molecular Formula | C₉H₅ClO₂ |

| InChI | InChI=1S/C9H5ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,(H,11,12) |

| InChIKey | FRTZPNZKFMZQDR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C#CC(=O)O |

| Monoisotopic Mass | 179.9978 Da |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTZPNZKFMZQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224692 | |

| Record name | 3-(3-Chlorophenyl)-2-propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | 3-(3-Chlorophenyl)-2-propynoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3462 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN HOT BENZENE, ACETIC ACID | |

| Record name | 3-(3-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ACETIC ACID & BENZENE-PETROLEUM ETHER | |

CAS No. |

7396-28-3 | |

| Record name | 3-(3-Chlorophenyl)-2-propynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007396283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7396-28-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-Chlorophenyl)-2-propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N265Q95PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(3-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

144.3-145.1 °C | |

| Record name | 3-(3-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Chemical Reactivity and Mechanistic Investigations of 3 3 Chlorophenyl Propiolic Acid and Its Analogues

Reactivity Profiles of the Triple Bond in Arylpropiolic Acids

The carbon-carbon triple bond in arylpropiolic acids is an electron-rich π-system, making it susceptible to attack by electrophiles. Simultaneously, its conjugation with the electron-withdrawing carboxylic acid group renders it an electrophilic center, vulnerable to nucleophilic addition. This dual reactivity is central to its synthetic utility.

Electrophilic Activation and Reactions of the Alkyne Moiety

The π-bonds of the alkyne in 3-(3-chlorophenyl)propiolic acid can act as a nucleophile, attacking electrophilic species to initiate addition reactions. lumenlearning.com In these transformations, the triple bond is broken, leading to the formation of two new sigma bonds. wikipedia.org

A typical electrophilic addition mechanism involves the initial attack by the alkyne's π-electrons on an electrophile (E+), forming a transiently stable cationic intermediate, such as a vinyl cation. firsthope.co.inlasalle.edu This intermediate is then rapidly attacked by a nucleophile to yield the final addition product. firsthope.co.in Common electrophilic additions to alkynes include hydrogenation, hydrohalogenation, and halogenation. wikipedia.org

For instance, the reaction of arylpropiolic acids with halogens (X₂) proceeds via an electrophilic addition pathway. The reaction is initiated by the electrophilic attack of the halogen on the alkyne, often forming a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion results in the formation of a dihaloalkene. wikipedia.orgyoutube.com

An interesting and complex electrophilic reaction is observed in the attempted chlorodecarboxylation of arylpropiolic acids. When treated with trichloroisocyanuric acid (TCCA), instead of the expected chloroacetylenes, these compounds can yield 1,1,1-trichloromethyl phenyl ketones. acs.org This outcome suggests a reaction pathway that involves both electrophilic attack at the alkyne and participation of the carboxylic acid group.

| Reaction Type | Reagent | General Product | Mechanism Highlight |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkene | Formation of a cyclic halonium intermediate followed by anti-addition. |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Haloalkene | Follows Markovnikov's rule, proceeding through a vinyl cation intermediate. firsthope.co.in |

| Hydrogenation | H₂/Catalyst (e.g., Pd) | Alkane/Alkene | Stepwise reduction of the triple bond. |

Nucleophilic Additions to the Alkyne Functionality

The presence of the electron-withdrawing carboxylic acid group polarizes the triple bond in arylpropiolic acids, making the β-carbon atom electrophilic and thus susceptible to nucleophilic attack. This conjugate addition, often referred to as a Michael-type addition, is a powerful method for carbon-heteroatom and carbon-carbon bond formation.

Thiol-yne reactions are a prime example of nucleophilic addition to activated alkynes. Thiols, particularly in their thiolate anion form, are potent nucleophiles that readily add across the triple bond of propiolic acid derivatives. These reactions can be catalyzed by bases, which deprotonate the thiol to increase its nucleophilicity. The stereochemical outcome of these additions can often be controlled, leading to either the (E) or (Z) vinyl sulfide product.

Similarly, amines can act as nucleophiles in amino-yne reactions. However, the reaction between amines and propiolic acids can be competitive. While nucleophilic addition to the alkyne is possible, the amine can also react with the carboxylic acid in an acid-base reaction or a condensation to form an amide. Careful control of reaction conditions is therefore crucial to favor the desired conjugate addition pathway.

| Nucleophile | Reaction Name | General Product | Key Features |

| Thiol (R-SH) | Thiol-yne Addition | Vinyl sulfide | Highly efficient, often catalyzed by base. |

| Amine (R₂NH) | Amino-yne Addition | Enamine | Competes with acid-base and condensation reactions. |

| Alcohols (R-OH) | Hydroxyl-yne Addition | Vinyl ether | Generally requires activation or specific catalysts. |

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound is a versatile functional group that can undergo a range of transformations. Among the most synthetically valuable are decarboxylative pathways, where the carboxyl group is extruded as carbon dioxide, enabling the formation of new bonds at the alkyne terminus.

Decarboxylative Reaction Pathways

Decarboxylation transforms the C-COOH bond into a C-H or C-Metal bond, which can then participate in further reactions. This strategy is advantageous as it utilizes stable and readily available carboxylic acids to generate reactive intermediates that would otherwise be difficult to access.

Transition-metal-catalyzed decarboxylative coupling has emerged as a powerful strategy for forming C-C and C-heteroatom bonds. In this process, arylpropiolic acids serve as surrogates for terminal alkynes. The reaction is typically catalyzed by palladium or copper complexes.

A plausible mechanism for a palladium-catalyzed decarboxylative coupling with an aryl halide (Ar-X) involves several key steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide to form an Ar-Pd(II)-X species.

Ligand Exchange: The arylpropiolic acid, typically as its carboxylate salt, displaces the halide on the palladium center.

Decarboxylation: The resulting palladium-alkynylcarboxylate complex undergoes decarboxylation to release CO₂ and form an Ar-Pd(II)-alkynyl intermediate.

Reductive Elimination: This intermediate reductively eliminates the final coupled product (an unsymmetrical diarylalkyne) and regenerates the Pd(0) catalyst.

These reactions exhibit good functional group tolerance, and even aryl chlorides, which are typically less reactive, can be used as coupling partners under appropriate conditions.

| Catalyst System | Coupling Partner | Product Type | Reference Finding |

| Palladium/Ligand | Aryl Halides/Triflates | Unsymmetrical Diarylalkyne | Enables coupling with a wide range of aryl electrophiles, including those with multiple halogen sites. |

| Copper/Ligand | Aryl Halides | Symmetrical/Unsymmetrical Diarylalkyne | Often used for homocoupling or in conjunction with palladium. |

In decarboxylative addition reactions, the alkynyl anion or equivalent generated after decarboxylation adds to an electrophilic partner. A notable example is the metal-free, three-component synthesis of propargylamines.

In this reaction, an arylpropiolic acid, an amine, and a source of formaldehyde (like paraformaldehyde) are reacted together. The proposed mechanism involves:

Decarboxylation: The arylpropiolic acid undergoes thermal decarboxylation to generate an alkynyl anion or its protonated form, a terminal alkyne.

Imine Formation: The amine and formaldehyde react in situ to form an electrophilic iminium ion.

Nucleophilic Addition: The alkynyl species attacks the iminium ion, leading to the formation of the propargylamine product after workup.

This reaction efficiently constructs a C-C and a C-N bond in a single step, showcasing the synthetic power of harnessing decarboxylation to trigger an addition process.

Reactivity of the Carboxyl Group in Condensation and Derivatization

The carboxyl group of this compound is a versatile functional group that readily undergoes condensation and derivatization reactions. These transformations are crucial for the synthesis of various derivatives with modified properties and for their incorporation into larger molecular frameworks.

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. orgsyn.orgnih.gov The carboxylic acid of this compound can react with alcohols to form esters (esterification) and with amines to form amides (amidation). evitachem.comresearchgate.netorganic-chemistry.org These reactions often require a catalyst, such as a strong acid for esterification, or a coupling agent for amidation to activate the carboxylic acid. nih.govresearchgate.net

Common coupling agents for amide synthesis include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions. fishersci.co.uk Phosphonium salt reagents are also employed for their high reactivity and ability to suppress epimerization. nih.gov The general scheme for these reactions involves the activation of the carboxyl group to form a more electrophilic intermediate, which is then attacked by the nucleophilic alcohol or amine. fishersci.co.uk

Derivatization of the carboxyl group is a key strategy for modifying the physicochemical properties of the molecule and for analytical purposes, such as enhancing detectability in liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.govtulane.edudntb.gov.ua A variety of derivatizing agents can be employed to convert the carboxylic acid into esters, amides, or other functional groups, which can improve chromatographic behavior and ionization efficiency. researchgate.netnih.gov

| Reaction Type | Reagent | Product | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Ester | Acid catalyst (e.g., H₂SO₄), heat |

| Amidation | Amine (R'-NH₂) | Amide | Coupling agent (e.g., DCC, EDC), room temperature |

| Acyl Halide Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride | Inert solvent |

Coupling and Cycloaddition Reactions of Arylpropiolic Acids

The carbon-carbon triple bond in arylpropiolic acids, including this compound, is a highly reactive functional group that participates in a variety of coupling and cycloaddition reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

1,3-Dipolar Cycloadditions

1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. nih.gov In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, the alkyne of the arylpropiolic acid) in a concerted or stepwise fashion.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, known for its high efficiency, regioselectivity, and broad functional group tolerance. nih.govorganic-chemistry.orgnih.gov This reaction involves the coupling of a terminal alkyne with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov In the context of this compound, the terminal alkyne can react with various organic azides in the presence of a copper(I) catalyst to yield the corresponding triazole derivatives. nih.govnih.gov

The mechanism of the CuAAC is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. nih.gov The presence of the copper catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition and controls the regioselectivity. organic-chemistry.orgnih.gov The reaction is robust and can be performed in various solvents, including aqueous media. nih.gov Some protocols also describe a decarboxylation/cycloaddition cascade using 2-ynoic acids, which allows for the in situ generation of the terminal alkyne. rsc.org

| Feature | Description |

|---|---|

| Reactants | Terminal alkyne (e.g., this compound) and an organic azide |

| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | Exclusively the 1,4-isomer |

| Conditions | Mild, often at room temperature, compatible with various solvents including water |

Hydroarylation Reactions

Hydroarylation involves the addition of a C-H bond of an aromatic ring across a carbon-carbon multiple bond. For arylpropiolic acids, this reaction provides a direct route to multifunctionalized olefins. Recent studies have demonstrated the nickel-catalyzed α-anti-hydroarylation of arylpropiolic acids with arylboronic acids. acs.orgresearchgate.net This method offers an alternative selectivity to the more common β-syn-hydroarylation, allowing for precise control over the stereochemistry of the resulting trisubstituted alkenes. acs.org The reaction is believed to proceed through a mechanism that overcomes the inherent electronic bias of the alkyne. acs.org

Gold-catalyzed hydroarylation of propiolic acid with arylboronic acids has also been reported. organic-chemistry.orgresearchgate.netnih.gov This reaction proceeds with high regioselectivity, with the aryl group adding to the α-carbon of the alkyne. organic-chemistry.org Mechanistic investigations suggest the formation of a boronate ester between the propiolic acid and the arylboronic acid, followed by an intramolecular aryl transfer upon activation by the gold catalyst. organic-chemistry.org

| Catalyst System | Arylating Agent | Regioselectivity | Stereoselectivity |

|---|---|---|---|

| Nickel-based | Arylboronic acids | α-addition | anti-addition |

| Gold-based | Arylboronic acids | α-addition | Not specified |

Decarboxylative Hydrosulfonylation

Decarboxylative functionalization reactions are a powerful class of transformations that utilize carboxylic acids as readily available starting materials. nih.gov In the context of arylpropiolic acids, decarboxylative processes offer a pathway to new structures by extruding carbon dioxide. While direct decarboxylative hydrosulfonylation of arylpropiolic acids is not extensively documented, related decarboxylative sulfonylation reactions have been developed.

For instance, a photoinduced, iron-catalyzed decarboxylative sulfonylation of carboxylic acids has been reported. nih.gov This method allows for the synthesis of sulfones directly from carboxylic acids. The proposed mechanism involves the generation of a radical intermediate upon decarboxylation, which then reacts with a sulfur dioxide source. nih.gov A visible light-induced, dual catalytic platform has also been developed for the direct conversion of carboxylic acids to sulfonamides and sulfonyl azides, proceeding through a sulfinic acid intermediate. nih.gov These methodologies highlight the potential for developing a decarboxylative hydrosulfonylation protocol for arylpropiolic acids.

| Catalyst System | Sulfur Source | Energy Source | Key Features |

|---|---|---|---|

| Iron-based photocatalyst | DABSO (DABCO-bis(sulfur dioxide) adduct) | Visible light | Mild, radical-based decarboxylation |

| Acridine photocatalyst with copper co-catalyst | SO₂ source | Visible light | Dual catalytic system, forms sulfonamides and sulfonyl azides |

Influence of the Chlorophenyl Substituent on Molecular Reactivity and Selectivity

The 3-chloro substituent on the phenyl ring of this compound exerts a significant influence on the molecule's reactivity and the selectivity of its reactions. This influence stems from a combination of inductive and resonance effects.

The chlorine atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and, to a lesser extent, the alkyne and carboxyl groups. The decreased electron density on the alkyne can affect its reactivity in electrophilic addition and cycloaddition reactions.

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of benzene derivatives. pharmacy180.comwikipedia.org The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a substituent. For a chloro group in the meta position, the σ value is positive, indicating an electron-withdrawing effect primarily through induction. slideserve.com

This electron-withdrawing nature of the 3-chloro substituent can influence the rates and equilibria of reactions involving both the carboxyl group and the alkyne. For example, in the ionization of the carboxylic acid, the electron-withdrawing chloro group will stabilize the resulting carboxylate anion, making the acid stronger (lower pKa) compared to the unsubstituted phenylpropiolic acid.

In reactions involving the alkyne, the electron-withdrawing substituent can affect the regioselectivity of additions. For instance, in hydroarylation reactions, the electronic bias of the alkyne is a key factor in determining the site of attack. acs.org The 3-chloro group will influence the partial charges on the alkyne carbons, thereby directing the incoming aryl group. The sensitivity of a particular reaction to these substituent effects is given by the reaction constant, ρ, in the Hammett equation. pharmacy180.comwikipedia.orgdalalinstitute.com A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.

| Substituent | σmeta | σpara | General Electronic Effect |

|---|---|---|---|

| -Cl | +0.37 | +0.23 | Inductively withdrawing, weakly resonance donating |

| -NO₂ | +0.71 | +0.78 | Strongly withdrawing (inductive and resonance) |

| -CH₃ | -0.07 | -0.17 | Weakly donating (inductive) |

| -OCH₃ | +0.12 | -0.27 | Inductively withdrawing, strongly resonance donating |

Compound Index

| Compound Name |

|---|

| This compound |

| 1,2,3-triazole |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-hydroxybenzotriazole (HOBt) |

| Dicyclohexylcarbodiimide (DCC) |

| Phenylpropiolic acid |

| Sulfone |

| Sulfonamide |

| Sulfonyl azide |

| Thionyl chloride |

| Oxalyl chloride |

Advanced Research Applications of 3 3 Chlorophenyl Propiolic Acid in Chemical Sciences

Strategic Building Block in Organic Synthesis and Medicinal Chemistry

The inherent reactivity of the alkyne (carbon-carbon triple bond) and carboxylic acid groups makes arylpropiolic acids like the 3-chloro derivative highly valuable intermediates in synthetic chemistry. chemimpex.com They can participate in a wide array of chemical transformations, including cycloadditions, coupling reactions, and esterifications, providing access to a multitude of more complex molecular structures. chemimpex.com

3-(3-Chlorophenyl)propiolic acid serves as a fundamental starting material for constructing intricate molecular frameworks, particularly heterocyclic compounds and highly substituted aromatic systems that often form the core of pharmaceutical agents. chemicalbook.com The dual reactivity of the alkyne and carboxylic acid moieties allows for stepwise or tandem reactions to build molecular complexity. For instance, arylpropiolic acids are key reagents in the synthesis of substituted aromatic rings, which can act as templates for innovative drug design. chemicalbook.com

The alkyne group can undergo various cycloaddition reactions to form five- or six-membered rings, while the carboxylic acid can be converted into esters, amides, or other functional groups. This versatility makes it a precursor for a wide range of derivatives, including various propionic acid analogues investigated in medicinal chemistry. google.comchemimpex.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reactant(s) | Resulting Functional Group / Core Structure | Application Area |

| Esterification | Alcohols (R-OH) | Ester | Prodrug synthesis, modification of solubility |

| Amidation | Amines (R-NH₂) | Amide | Bioisosteric replacement, peptide synthesis |

| [3+2] Cycloaddition | Azides (R-N₃) | Triazole | Creation of stable, aromatic heterocyclic cores |

| Diels-Alder Reaction | Dienes | Substituted Benzene Ring | Synthesis of complex aromatic systems |

| Reduction | H₂, Catalyst | Cinnamic or Propionic Acid Derivative | Access to saturated/unsaturated analogues for SAR |

| Sonogashira Coupling | Terminal Alkynes | Diaryl Alkyne | Carbon-carbon bond formation, extending conjugation |

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate and screen a large number of compounds for biological activity. openaccessjournals.comnih.gov The technique relies on a central molecular scaffold to which various building blocks are systematically added. wikipedia.org this compound is an ideal scaffold for such purposes due to its two distinct points for chemical modification: the carboxylic acid and the alkyne.

A combinatorial library can be generated by first creating a series of esters or amides from the carboxylic acid group using a diverse set of alcohols or amines. Subsequently, each of these new compounds can be subjected to a reaction at the alkyne site, such as a cycloaddition with a variety of azides or dienes. This "split-and-pool" synthesis approach can exponentially increase the number of unique molecules in the library from a small number of starting reagents. wikipedia.org Screening these libraries allows researchers to efficiently identify novel molecules with desired biological properties. nih.govacs.org

Table 2: Hypothetical Combinatorial Library Based on this compound Scaffold

| Scaffold | Point of Diversity 1 (R¹) | Point of Diversity 2 (R²) | Resulting Library Class |

| This compound | Amidation: Reaction of the carboxylic acid with a set of 50 different primary amines. | [3+2] Cycloaddition: Reaction of the alkyne with a set of 50 different organic azides. | 2,500 unique triazole-amide derivatives for high-throughput screening. |

| This compound | Esterification: Reaction of the carboxylic acid with a set of 20 different alcohols. | Diels-Alder Reaction: Reaction of the alkyne with a set of 20 different dienes. | 400 unique polycyclic ester derivatives for materials or biological screening. |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. mdpi.com this compound provides a rigid and well-defined scaffold for conducting such studies. By systematically modifying the structure, researchers can determine the chemical requirements for optimal interaction with a biological target, such as an enzyme or receptor. researchgate.net

Key modifications for an SAR study using this scaffold would include:

Altering the Phenyl Ring Substitution: Moving the chloro group to the ortho- or para- positions, or replacing it with other functional groups (e.g., fluoro, bromo, methyl), to probe the electronic and steric requirements for activity.

Modifying the Carboxylic Acid: Converting the acid to various esters, amides, or hydrazides to understand the importance of this group for binding or to improve properties like cell permeability. rsc.org

Reacting the Alkyne: Reducing the triple bond to a double (Z or E) or single bond to assess the role of the alkyne's rigidity and electronic nature.

Through extensive SAR studies on propionic acid derivatives, for example, researchers have identified novel inhibitors for targets like the Keap1-Nrf2 protein-protein interaction, which is relevant in oxidative stress-related diseases. nih.gov

Role in Polymer Chemistry and Advanced Materials

The presence of a polymerizable alkyne group makes this compound a candidate for the synthesis of advanced polymers with unique electronic and physical properties.

Phenylpropiolic acid (PhPA) and its derivatives can be directly polymerized to form conjugated polymers. chemimpex.comresearchgate.net The polymerization of the alkyne functionality leads to a polymer backbone with alternating carbon-carbon double bonds, a key structural feature of conducting polymers. oup.comessentialchemicalindustry.org Research has shown that PhPA can be polymerized using a metathesis catalyst to yield poly(phenylpropiolic acid) oligomers. researchgate.net These materials are part of a broader class of polyacetylenes, which are known for their potential in applications requiring electrical conductivity, optical nonlinearity, and gas permeability. nih.gov

The synthesis of cyclic polymers from alkyne monomers represents a frontier in polymer chemistry, as cyclic topologies can impart dramatically different physical properties compared to their linear counterparts. nih.govresearchgate.netrsc.org The development of efficient tungsten-based catalysts has made it possible to create conjugated macrocycles from various alkyne monomers. nih.govoborolabs.com

Table 3: Polymerization of Phenylpropiolic Acid (PhPA) - A Model for this compound

| Monomer | Catalyst / Method | Polymer Type | Key Properties of Resulting Polymer | Reference |

| Phenylpropiolic Acid (PhPA) | Pd(PPh₃)₂Cl₂ / Metathesis Polymerization | Poly(phenylpropiolic acid) oligomer | Conjugated backbone, soluble in polar solvents, thermally stable. | researchgate.net |

| Substituted Acetylenes | Tungsten-based pincer catalyst | Cyclic Polyacetylene | Conjugated macrocycle, potentially unique electronic and optical properties. | nih.gov |

| General Alkynes | Rhodium-catalyzed oxidative polycoupling | Polyaromatics | Highly conjugated, fused aromatic systems. | oup.com |

Beyond conductivity, polymers derived from arylpropiolic acids are explored for other advanced functions. Materials containing alkyne groups are noted for their potential to exhibit high stability and performance in applications such as liquid crystals and energy conversion materials. guidechem.com The polymerization of PhPA can yield oligomers that are luminescent, emitting blue light under excitation, which suggests potential applications in optical and electronic devices. guidechem.com

Furthermore, the triple bonds in monomers like this compound can undergo cyclotrimerization to form highly cross-linked, hyperbranched polyarylenes. oup.com These materials create large, rigid aromatic systems with a high degree of conjugation, which are of interest for creating functional materials with exceptional thermal stability and tailored electronic properties. chemimpex.comoup.com

Contributions to Supramolecular Chemistry and Molecular Recognition

The ability of molecules to organize into well-defined, non-covalently linked structures is the foundation of supramolecular chemistry. This compound possesses the requisite functional groups—a hydrogen bond donor/acceptor in the carboxylic acid, a halogen bond donor (chlorine), and a π-system in the phenyl and alkyne moieties—to participate in a variety of intermolecular interactions that drive self-assembly and molecular recognition.

Design of Molecular Recognition Systems

Molecular recognition in the solid state is dictated by a hierarchy of intermolecular interactions. For carboxylic acids, the formation of a robust centrosymmetric dimer via two O-H···O hydrogen bonds is the most common and predictable recognition motif. However, studies on substituted phenylpropiolic acids have revealed how secondary, weaker interactions can override this preference, leading to alternative recognition patterns.

Integration into Self-Assembled Systems

The same intermolecular forces that direct molecular recognition also enable the integration of this compound into larger, self-assembled systems. The formation of the catemer motif is itself a form of one-dimensional self-assembly. researchgate.net This ability to form extended, ordered structures is a key principle in the development of functional materials.

Amphiphilic molecules, which possess both hydrophilic and hydrophobic parts, can spontaneously aggregate in water to form complex structures like micelles or vesicles. rsc.org While this compound is not a classical amphiphile, its distinct functional regions allow it to be incorporated into more complex systems. For example, aromatic carboxylic acids serve as versatile building blocks for the design of coordination polymers and metal-organic frameworks (MOFs), where the carboxylic acid coordinates to a metal node and the substituted phenyl ring can be used to tune the properties and porosity of the resulting framework. mdpi.com The principles of self-assembly are crucial in these systems, directing the final architecture and function. rsc.org

Application as a Core Scaffold in Bioactive Compound Development

The rigid framework of this compound, combined with its reactive alkyne and carboxylic acid handles, makes it an attractive core structure for the synthesis of new therapeutic agents and functional biomaterials.

Enabling Click Chemistry for Bioconjugation and Biofunctional Polymers

The alkyne group is a key functional handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, making it ideal for bioconjugation and the synthesis of complex polymers. diva-portal.org The structure of this compound is perfectly suited for this role, providing the essential alkyne for the click reaction.

This methodology allows for the covalent attachment of the molecule to polymers, proteins, or other biomolecules that have been functionalized with an azide (B81097) group. For example, polymers with pendant hydroxyl groups can be converted to feature alkyne side chains and subsequently reacted with azide-functionalized molecules to create novel materials. diva-portal.org Similarly, polymers can be prepared with pendant carboxylic acid groups by clicking azide-functionalized acids onto an alkyne-bearing polymer backbone. diva-portal.org This strategy is used to create biofunctional materials, such as surfaces that can control cell adhesion or scaffolds for tissue engineering. nih.govacs.org The carboxylic acid group on the this compound scaffold can be used to attach biological molecules using standard coupling chemistry, further enhancing the functionality of the resulting materials. nih.gov

| Polymer Functionalization Strategy | Key Reaction | Role of Alkyne Scaffold | Resulting Material |

| Grafting to a polymer backbone | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | The alkyne on the scaffold reacts with an azide-modified polymer. | A polymer decorated with chlorophenylpropiolic acid moieties. |

| Grafting from a polymer backbone | CuAAC | An azide-functionalized molecule is "clicked" onto a polymer with pendant alkyne groups. | Biofunctional polymers with tailored properties. diva-portal.orgnih.gov |

| Surface Modification | CuAAC | Immobilization of alkyne-bearing molecules onto azide-functionalized surfaces. | Modified surfaces for controlling biological interactions, such as cell adhesion. nih.gov |

Development of Novel Enzyme Inhibitor Scaffolds

The phenylpropanoic acid skeleton is a well-established scaffold in medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241). Research has shown that derivatives of 2-phenylpropionic acid can act as potent inhibitors of cyclooxygenase (COX) enzymes. nih.govresearchgate.net

The related phenylpropiolic acid structure has also been investigated for its biological activity. For instance, phenylpropiolic acid itself has been explored as a potential inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase, which is a target for osteoporosis treatment. hmdb.ca The rigid, linear geometry conferred by the alkyne group, combined with the electronic effects of the chloro-substituent, makes this compound a candidate for screening against various enzyme targets. The general structure is a known starting point for developing inhibitors for enzymes such as urease, xanthine (B1682287) oxidase, and acetylcholinesterase. nih.gov The carboxylic acid is often crucial for binding in the active site, while the substituted phenyl ring can be modified to enhance potency and selectivity. nih.govhmdb.ca

Utilization in Catalytic Systems (e.g., as a substrate for metal-catalyzed reactions)

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comnobelprize.org Phenylpropiolic acids are valuable substrates in a variety of these transformations, where the alkyne and carboxylic acid groups can both participate in or direct the reaction.

The compound can undergo decarboxylative coupling reactions, where the carboxylic acid is removed and the alkyne is coupled to another molecule. For example, palladium catalysts facilitate the reaction of phenylpropiolic acid with aryl iodides to form unsymmetrical alkynes. researchgate.net This type of reaction is a powerful tool for building complex molecular frameworks from simpler starting materials. The alkyne itself can be transformed through various catalytic reactions, such as reduction. Depending on the catalyst and conditions, the triple bond can be selectively reduced to a double bond (yielding a substituted cinnamic acid) or fully saturated to a single bond (yielding a substituted hydrocinnamic acid). wikipedia.org

| Catalytic Reaction Type | Metal Catalyst | Reactant(s) | Product Type |

| Decarboxylative Cross-Coupling | Palladium (Pd) | Aryl Halide | Unsymmetrical Diarylalkyne researchgate.net |

| Carbonylative Coupling | Palladium (Pd) | Aryl Iodide, Carbon Monoxide (CO) | α,β-Alkynyl Aryl Ketone researchgate.net |

| Reduction | Zinc (Zn) / Acetic Acid | - | Cinnamic Acid Derivative wikipedia.org |

| Reduction | Sodium Amalgam | - | Hydrocinnamic Acid Derivative wikipedia.org |

These catalytic transformations highlight the versatility of this compound as a synthetic intermediate, providing access to a wide range of more complex molecules.

Characterization and Theoretical Studies of 3 3 Chlorophenyl Propiolic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental in confirming the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) provide detailed information about the atomic arrangement and chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR spectra provide information on the connectivity and chemical environment of hydrogen and carbon atoms, respectively.

For 3-(3-chlorophenyl)propiolic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The protons on the chlorinated phenyl ring will exhibit complex splitting patterns due to their different chemical environments and spin-spin coupling. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | N/A |

| Aromatic (Ar-H) | 7.3 - 7.8 | Multiplet | Varied |

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~153-158 |

| Acetylenic (C≡C) | ~80-90 |

| Aromatic C-Cl | ~134 |

| Aromatic C-H | ~128-133 |

| Aromatic C-C≡ | ~118 |

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for complementing experimental data, offering deeper insights into the molecular properties of this compound and its derivatives.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to model the electronic structure, geometry, and reactivity of molecules. Methods like B3LYP and M06-2X are used to optimize molecular geometries and predict vibrational spectra. mdpi.com For similar aromatic carboxylic acids, these calculations have been used to determine bond lengths, bond angles, and the effects of substituents on the molecular structure. mdpi.com

These computational studies can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. This information is critical for predicting the molecule's reactivity, stability, and potential interaction sites for chemical reactions. For instance, studies on related chlorophenyl derivatives have used quantum chemical methods to understand their electrochemical properties. nih.gov

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for studying the dynamic behavior and preferred conformations of molecules, particularly their derivatives. While specific MD studies on derivatives of this compound are not detailed in the provided results, the methodology is widely applied to similar classes of compounds. mdpi.comrsc.org

For example, MD simulations have been used to investigate the binding of small molecule inhibitors to proteins, revealing stable binding modes and key intermolecular interactions. mdpi.comrsc.org In the context of derivatives of this compound, these simulations could be used to explore how modifications to the core structure affect its conformational flexibility and its ability to interact with biological targets. Such studies often involve calculating parameters like solvent-accessible surface area (SASA) and identifying hydrogen-bonding interactions to understand the stability of ligand-receptor complexes. mdpi.com These computational approaches provide valuable guidance for the rational design of new derivatives with specific desired properties. rsc.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for 3-(3-Chlorophenyl)propiolic acid in laboratory settings?

The synthesis typically involves coupling reactions using halogenated aryl precursors. For example, a Sonogashira coupling between 3-chlorophenylacetylene and a carboxylic acid derivative under palladium catalysis can yield the target compound. Reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to avoid side products like homocoupled alkynes. Purification often requires column chromatography with silica gel and ethyl acetate/hexane gradients .

Key Data :

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Solvent : THF or DMF at 80°C

- Yield : ~60–75% (varies with substituent steric effects)

Q. How should researchers safely handle this compound given its hazards?

The compound is classified under CLP Regulation (EC) No. 1272/2008 as a skin irritant (Category 1B, H314). Mandatory personal protective equipment (PPE) includes:

- Gloves : Butyl rubber (6 mm thickness, >480 min permeation resistance) .

- Eye Protection : Tight-fitting goggles compliant with EN 166 .

- Ventilation : Use fume hoods for powder handling to avoid inhalation.

Emergency protocols require immediate flushing with water for eye/skin exposure and avoiding dust dispersion .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic proton environment and propiolic acid moiety (e.g., a singlet for the terminal alkyne proton at δ ~2.8–3.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 185.02 for C₉H₅ClO₂) .

- IR Spectroscopy : A sharp peak near 2100–2250 cm⁻¹ confirms the C≡C stretch .

Q. How can researchers optimize solubility for in vitro assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological studies, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (final DMSO ≤0.1% to avoid cytotoxicity). Precipitation issues may arise in phosphate-buffered saline; sonication or mild heating (37°C) can improve dispersion .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Yield disparities often stem from:

- Substituent electronic effects : Electron-withdrawing groups on the aryl ring reduce alkyne reactivity.

- Catalyst deactivation : Trace oxygen or moisture degrades palladium catalysts. Use rigorously dried solvents and inert atmospheres.

- Purification losses : High-polarity byproducts may co-elute during chromatography. Switching to reverse-phase HPLC improves separation .

Q. How does the electronic nature of the chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

The 3-chloro substituent exerts a moderate meta-directing effect, stabilizing transition states in electrophilic substitutions. Density Functional Theory (DFT) studies suggest that the Cl atom’s electronegativity lowers the HOMO energy of the aryl ring, slowing oxidative addition in Pd-mediated reactions. Kinetic studies using varying Cl positions (ortho, para) show that 3-chloro derivatives exhibit intermediate reactivity compared to more electron-deficient para-substituted analogs .

Q. What role does this compound play in enantioselective synthesis?

The propiolic acid moiety serves as a chiral building block for asymmetric catalysis. For instance, it can act as a ligand precursor in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC). Enantiomeric excess (ee) >90% is achievable using (-)-sparteine as a chiral inducer. Applications include synthesizing β-lactam analogs with antimicrobial activity .

Q. How can researchers validate the compound’s stability under physiological conditions for drug discovery?

Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Thermal Stability : Heat at 40–60°C and assess decomposition kinetics.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products.

Data from Stability Testing :

| Condition | Half-Life (Hours) | Major Degradant |

|---|---|---|

| pH 7.4, 37°C | 48 | 3-Chlorobenzoic acid |

| pH 2.0, 37°C | 12 | Unidentified dimer |

| UV Light (365 nm) | 6 | Oxidized alkyne |

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding to enzymes like COX-2 or kinases. Key parameters:

- Ligand Preparation : Optimize 3D structure with Gaussian 16 (B3LYP/6-31G*).

- Binding Affinity : Propiolic acid’s carboxyl group forms hydrogen bonds with Arg120 in COX-2 (ΔG = -8.2 kcal/mol).

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (LogBB = -0.5) and CYP3A4 inhibition risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.